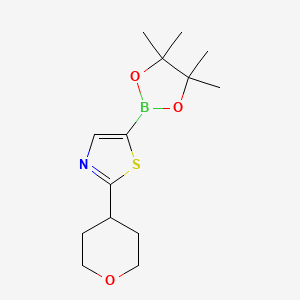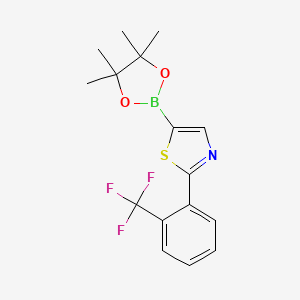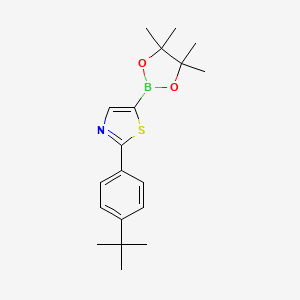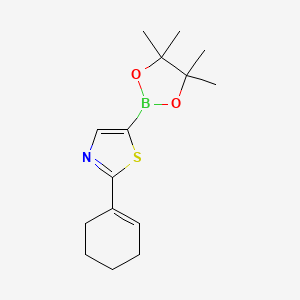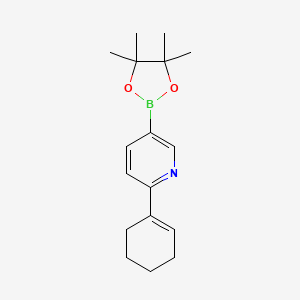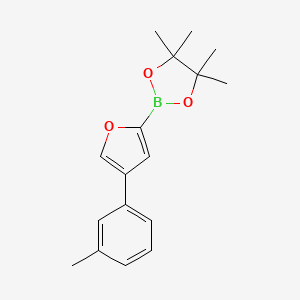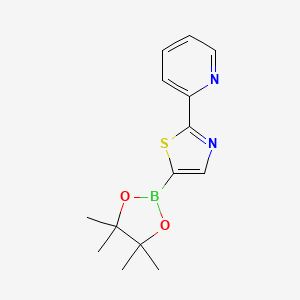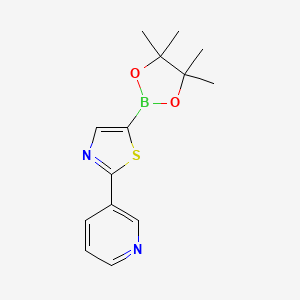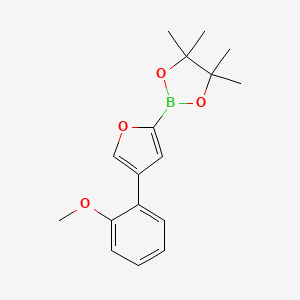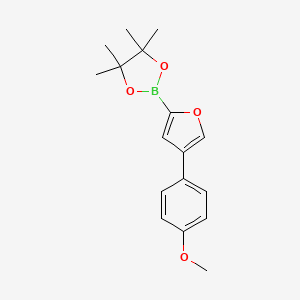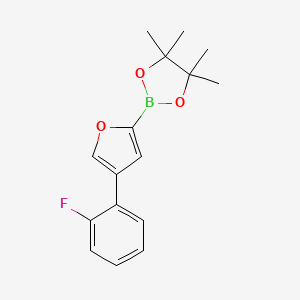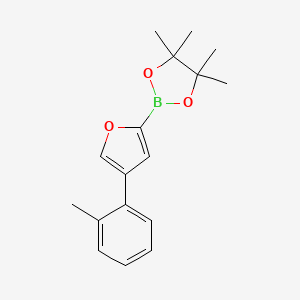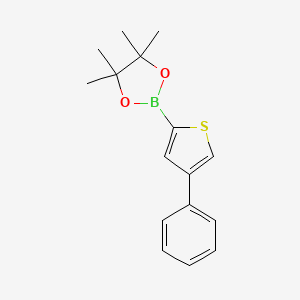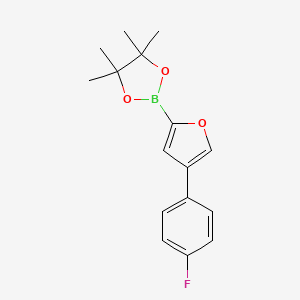
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester (4-FPFPE) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to be useful in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester is not fully understood. However, it is believed to involve the formation of a palladium-catalyzed intermediate, which is then converted into the desired product. This intermediate is believed to be formed through the reaction of 4-fluorophenol with ethyl bromoacetate, followed by the reaction of 4-fluorophenyl ethyl ether with 2-boronic acid pinacol ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to be non-toxic in laboratory studies and is not believed to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that is not easily degraded. It is also non-toxic and has been found to be effective in a variety of laboratory experiments. However, it is not as effective as other compounds in some experiments, and it is not suitable for use in certain applications due to its low solubility.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester in scientific research. It could be used to synthesize more complex organic compounds, or it could be used to develop new pharmaceuticals. It could also be used to create more efficient catalysts for the formation of carbon-carbon bonds. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester is synthesized through a two-step reaction, beginning with the reaction of 4-fluorophenol with ethyl bromoacetate in the presence of sodium ethoxide to form 4-fluorophenyl ethyl ether. This is followed by the reaction of 4-fluorophenyl ethyl ether with 2-boronic acid pinacol ester in the presence of a palladium catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including the synthesis of organic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. It has also been used as a reagent in organic synthesis and as a catalyst for the formation of carbon-carbon bonds.
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(10-19-14)11-5-7-13(18)8-6-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVOIPGHVCTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

